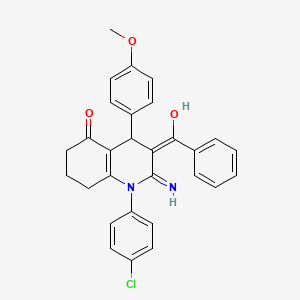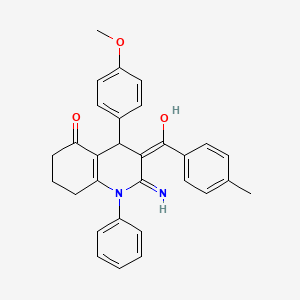![molecular formula C24H25ClN2O3S B1191105 ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B1191105.png)
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, substituted with various functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Substitution Reactions:
Condensation Reactions: The formation of the methylene bridge involves condensation reactions under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiophene derivatives.
科学研究应用
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Amino Substituted Aromatics: Compounds with amino groups attached to aromatic rings.
Carboxylate Esters: Compounds with ester functional groups.
Uniqueness
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H25ClN2O3S |
|---|---|
分子量 |
457g/mol |
IUPAC 名称 |
ethyl (5Z)-2-(4-chlorophenyl)imino-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C24H25ClN2O3S/c1-4-27(5-2)19-13-7-16(8-14-19)15-20-22(28)21(24(29)30-6-3)23(31-20)26-18-11-9-17(25)10-12-18/h7-15,28H,4-6H2,1-3H3/b20-15-,26-23? |
InChI 键 |
VZVGMZBCAIKXMX-OIYMOPNQSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)Cl)S2)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


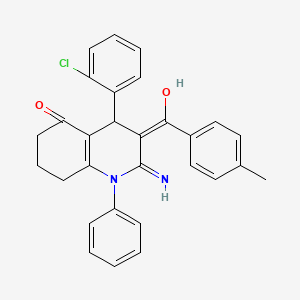
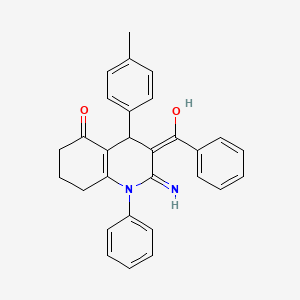
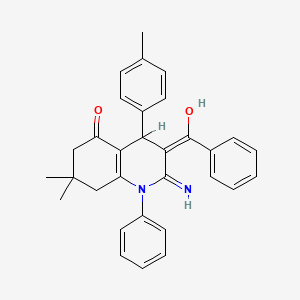
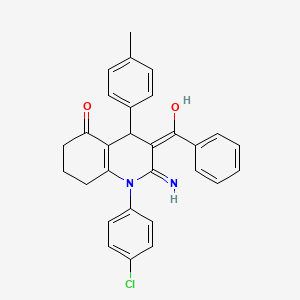
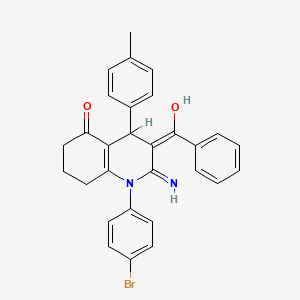
![(3E)-1-(4-Bromophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one](/img/new.no-structure.jpg)
